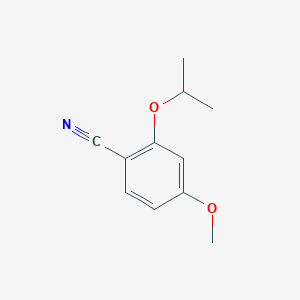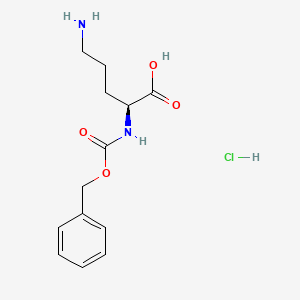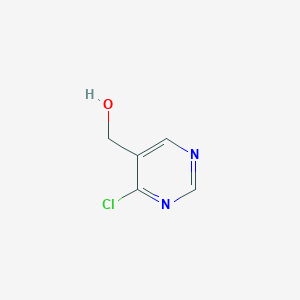
(4-Chloropyrimidin-5-yl)methanol
Overview
Description
(4-Chloropyrimidin-5-yl)methanol, also known as 4-chloropyrimidine-5-methanol or 4-CPM, is a synthetic organic compound which has been used in the field of organic synthesis for the past several decades. It is a colorless, volatile, and flammable liquid with a slight odor. 4-CPM is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it has been used as a reagent in many biochemical and physiological studies.
Scientific Research Applications
Crystal Structure Analysis
(Kang et al., 2015) described the crystal structure of a compound closely related to (4-Chloropyrimidin-5-yl)methanol, noting its potential as a pyrimidine fungicide. The study detailed the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings, contributing to understanding the structural properties of similar compounds.
Antimicrobial and Anticancer Agents
A series of novel compounds including those derived from (4-Chloropyrimidin-5-yl)methanol demonstrated significant antimicrobial and anticancer activity. (Hafez et al., 2016) synthesized various derivatives, finding some with higher anticancer activity than reference drugs and strong antimicrobial properties.
Parkinson's Disease Imaging
In Parkinson's disease research, (Wang et al., 2017) synthesized a derivative of (4-Chloropyrimidin-5-yl)methanol for potential use as a PET imaging agent. This could help in visualizing the LRRK2 enzyme, which is significant in Parkinson's disease pathology.
Synthesis of Antimicrobial Agents
(Vlasov et al., 2018) developed compounds related to (4-Chloropyrimidin-5-yl)methanol with high antimicrobial activity against Staphylococcus aureus, demonstrating the potential of these compounds in creating effective antimicrobial agents.
Enantiodiscrimination of Carboxylic Acids
In a study by (Malinowska et al., 2020), derivatives of (4-Chloropyrimidin-5-yl)methanol were used as sensors for enantiodiscrimination of carboxylic acids. This has applications in determining the enantiomeric excess in pharmaceutical and chemical compounds.
Food and Drug Safety
Chiral Intermediate Synthesis
In a study by (Ni et al., 2012), a chiral intermediate of the anti-allergic drug Betahistine was synthesized using a compound structurally related to (4-Chloropyrimidin-5-yl)methanol. This showcases its role in the synthesis of key intermediates for pharmaceuticals.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate a wide range of biological activities .
Mode of Action
Pyrimidine derivatives have been known to interact with various targets, leading to a plethora of biological activities .
Biochemical Pathways
Pyrimidine derivatives have been reported to impact a wide array of biochemical pathways .
Result of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities .
properties
IUPAC Name |
(4-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIZLQSZQFWIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629353 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyrimidin-5-yl)methanol | |
CAS RN |
389799-45-5 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





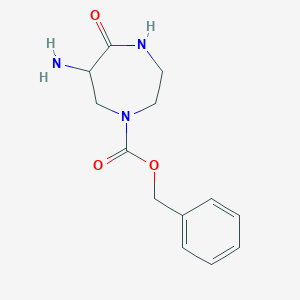

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

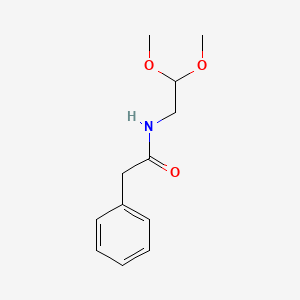
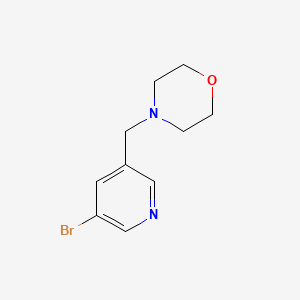

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)

